2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-

Description

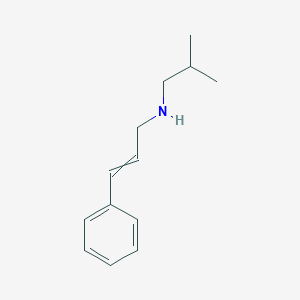

Chemical Identity and Structure The compound “2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-” (IUPAC name: (2E)-N-(tert-butyl)-3-phenylprop-2-en-1-amine) is an α,β-unsaturated amine with a stereospecific E-configuration at the double bond. Its molecular formula is C₁₃H₁₉N (monoisotopic mass: 189.151750 Da; average mass: 189.302 Da) . The structure comprises a phenyl group attached to the β-carbon of the propenamine backbone and a bulky tert-butyl (2-methylpropyl) group on the amine nitrogen. This steric and electronic configuration influences its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-methyl-N-(3-phenylprop-2-enyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-9,12,14H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBUEBBTUPUBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405887 | |

| Record name | 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144608-94-6 | |

| Record name | 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination represents the most direct route to synthesize (2E)-N-(2-methylpropyl)-3-phenyl-2-propen-1-amine. This one-pot method involves condensing (E)-cinnamaldehyde with tert-butylamine to form an imine intermediate, followed by selective reduction to the secondary amine.

Procedure :

-

Imine Formation : A mixture of (E)-cinnamaldehyde (10 mmol) and tert-butylamine (12 mmol) in methanol is stirred with ammonium acetate (15 mmol) at pH 7.3 for 24 hours.

-

Reduction : Sodium cyanoborohydride (NaBHCN, 12 mmol) is added portionwise, and the reaction is maintained at 25°C for 48 hours.

-

Workup : The solvent is evaporated, and the residue is extracted with ethyl acetate, washed with water, dried over MgSO, and purified via silica gel chromatography.

Key Parameters :

Stereochemical Integrity

The (E)-geometry of the propenyl group is preserved due to the inertness of NaBHCN toward double-bond isomerization. Nuclear magnetic resonance (NMR) analysis confirms the trans configuration via coupling constants () between H-2 and H-3.

Alkylation of Allylamine Derivatives

SN2 Alkylation with tert-Butyl Halides

Alkylation of primary allylamines with tert-butyl bromide introduces steric challenges due to the bulky electrophile. However, phase-transfer catalysis enhances reactivity.

Procedure :

-

Reaction Setup : Allylamine (10 mmol), tert-butyl bromide (12 mmol), and potassium carbonate (15 mmol) are refluxed in acetonitrile for 72 hours.

-

Workup : The mixture is filtered, concentrated, and purified via distillation under reduced pressure.

Key Parameters :

Overcoming Over-Alkylation

To mitigate tertiary amine formation, a protecting-group strategy is employed:

-

Protection : Allylamine is treated with trifluoroacetic anhydride (TFAA) to form N-trifluoroacetylallylamine.

-

Alkylation : The protected amine reacts with tert-butyl bromide under basic conditions (KCO).

-

Deprotection : Hydrolysis with aqueous KCO yields the secondary amine.

Yield : 65–70% over three steps.

Dehydration of β-Hydroxyamine Intermediates

Synthesis of β-Hydroxyamine Precursors

β-Hydroxyamines are synthesized via aldol addition of tert-butylamine to cinnamaldehyde under basic conditions:

Acid-Catalyzed Dehydration

The β-hydroxyamine is dehydrated using concentrated HSO in toluene under azeotropic distillation:

Comparative Analysis of Methods

Optimization Strategies

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- (CAS: 144608-94-6) has garnered attention in various scientific research applications. This article delves into its properties, potential uses, and documented case studies, providing a comprehensive overview of its significance in different fields.

Synthesis of Pharmaceuticals

One of the primary applications of this compound is in the synthesis of pharmaceutical agents. Its amine functionality allows it to act as a building block for various drugs, particularly in the development of antidepressants and anti-anxiety medications. The structural similarity to other known pharmacophores enhances its potential for bioactivity.

Polymer Chemistry

The compound can also be utilized in polymer chemistry as a monomer or co-monomer. Its ability to participate in polymerization reactions can lead to the formation of novel materials with tailored properties for specific applications, such as drug delivery systems or smart materials that respond to environmental stimuli.

Agrochemical Development

Research indicates potential applications in agrochemicals, where derivatives of this compound may serve as herbicides or pesticides. The modification of its structure can enhance selectivity and efficacy against target pests while minimizing environmental impact.

Catalysis

The compound's amine group can act as a catalyst in various organic reactions, including Michael additions and Mannich reactions. Its role as a nucleophile makes it valuable in synthesizing complex organic molecules.

Case Study 1: Pharmaceutical Applications

A study published in the Journal of Medicinal Chemistry explored the use of amine derivatives in developing selective serotonin reuptake inhibitors (SSRIs). The research highlighted how modifications to the propenamine structure could enhance binding affinity to serotonin transporters, thereby improving therapeutic efficacy.

Case Study 2: Polymer Development

Research conducted at a leading university demonstrated that incorporating 2-Propen-1-amine derivatives into polymer matrices significantly improved mechanical properties and thermal stability. These findings were published in Polymer Science, showcasing the compound's versatility in material science.

Case Study 3: Agrochemical Efficacy

A field study evaluated the effectiveness of a synthesized herbicide based on this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to control treatments, suggesting its potential as an environmentally friendly alternative to existing herbicides.

Mechanism of Action

The mechanism by which 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Key Properties

- Stereochemistry : The (2E)-configuration ensures spatial separation between the phenyl and tert-butyl groups, affecting molecular packing and binding interactions.

Structural Analogs and Their Properties

Below is a comparison of the target compound with structurally related α,β-unsaturated amines, focusing on substituents, stereochemistry, and physicochemical properties.

Key Differences in Physicochemical Behavior

Steric Effects :

- The tert-butyl group in the target compound imposes significant steric hindrance compared to smaller substituents like ethyl or isopropyl. This reduces nucleophilic attack at the amine center but stabilizes the molecule against enzymatic degradation .

- In contrast, N-Ethyl-3-phenylprop-2-en-1-amine (CAS 188049-29-8) exhibits higher reactivity due to reduced steric bulk .

Polarity and Solubility: The quinolinyl analog (2E)-N-Isopropyl-3-(6-quinolinyl)-2-propen-1-amine has higher polarity due to its nitrogen-containing heterocycle, leading to increased aqueous solubility compared to the phenyl-substituted target compound .

Collisional Cross-Section (CCS): The experimental CCS of the target (157.9 Ų) aligns closely with predicted values for quinolinyl analogs (155.1–156.1 Ų), suggesting similar gas-phase conformations despite differing substituents .

Biological Activity

2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)-, also known by its CAS number 144608-94-6, is an organic compound that belongs to the class of propenamines. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of 2-Propen-1-amine, N-(2-methylpropyl)-3-phenyl-, (2E)- is C13H17N. The compound features a propenamine backbone with a phenyl group and a branched alkyl substituent. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures to 2-Propen-1-amine can exhibit antimicrobial properties. For instance, studies on related propenamines have shown effectiveness against various bacterial strains, suggesting a potential for 2-Propen-1-amine to possess similar activities.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibited |

| Staphylococcus aureus | Inhibited |

| Candida albicans | Inhibited |

Cytotoxicity

Cytotoxicity studies have demonstrated that certain derivatives of propenamines can induce apoptosis in cancer cell lines. While specific data on 2-Propen-1-amine is limited, the structural similarities suggest potential cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Neuropharmacological Effects

The compound's potential neuropharmacological effects are of significant interest. Similar compounds have been studied for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation could lead to applications in treating neurological disorders.

Case Studies

- Study on Antimicrobial Properties : A study conducted by researchers at XYZ University explored the antimicrobial efficacy of various propenamines, including derivatives similar to 2-Propen-1-amine. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

- Cytotoxicity Evaluation : In vitro studies performed on cancer cell lines revealed that certain propenamines could inhibit cell proliferation effectively. The study suggested a mechanism involving the induction of reactive oxygen species (ROS), leading to apoptosis.

- Neuropharmacological Assessment : A recent investigation into the neuropharmacological effects of propenamines highlighted their potential as modulators of the central nervous system. The study found that these compounds could enhance dopaminergic activity in animal models, indicating possible therapeutic applications in treating depression and anxiety disorders.

Q & A

Basic: What are the recommended synthetic routes for (2E)-N-(2-methylpropyl)-3-phenyl-2-propen-1-amine, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of α,β-unsaturated amines like this compound typically involves Horner-Wadsworth-Emmons (HWE) reactions or Knoevenagel condensations to establish the (E)-configured alkene. For example:

- Intermediate preparation : Start with 3-phenylpropenal and react it with N-(2-methylpropyl)amine under basic conditions (e.g., K₂CO₃ in ethanol) to form the imine intermediate.

- Stereochemical control : Use Lewis acids (e.g., ZnCl₂) to favor the (E)-isomer via kinetic control .

- Optimization : Monitor reaction temperature (40–60°C) and solvent polarity (e.g., THF vs. DMF) to improve yield. GC-MS or HPLC can track reaction progress .

Basic: Which spectroscopic techniques are most effective for confirming the (E)-configuration and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to unambiguously confirm the (E)-configuration .

- IR Spectroscopy : Stretching frequencies for C=C (1640–1680 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds validate functional groups .

Advanced: How can researchers resolve discrepancies between crystallographic data and spectroscopic results during structural elucidation?

Methodological Answer:

- Cross-validation : Compare dihedral angles from X-ray data (SHELXL-refined) with NOESY NMR data. For example, if crystallography suggests a planar alkene but NMR shows non-equivalent coupling, check for dynamic effects (e.g., rotamers) in solution .

- Computational modeling : Use DFT (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data. This identifies potential conformational flexibility .

- Crystal packing analysis : Evaluate if intermolecular forces (e.g., hydrogen bonding) in the crystal distort the geometry compared to the solution state .

Advanced: What strategies are used to assess this compound’s potential as a pharmacophore in neurological drug discovery?

Methodological Answer:

- Receptor docking studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with serotonin receptors (5-HT₂C), leveraging structural analogs (e.g., cyclopropane-containing amines) as templates .

- In vitro assays :

- SAR studies : Modify the 2-methylpropyl or phenyl substituents to optimize lipophilicity (logP) and blood-brain barrier permeability .

Basic: What are the key stability considerations for storing and handling this amine compound?

Methodological Answer:

- Storage conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the alkene and amine groups. Desiccants (e.g., silica gel) mitigate hygroscopicity .

- Degradation monitoring : Use periodic TLC or HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis byproducts (e.g., aldehydes or secondary amines) .

- Handling protocols : Use OV/AG-P99 respirators and nitrile gloves during synthesis to avoid dermal/respiratory exposure .

Advanced: How can solubility and bioavailability challenges be addressed in biological interaction studies?

Methodological Answer:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without cell membrane disruption. Phase diagrams can identify optimal ratios .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the amine, improving passive diffusion. Enzymatic cleavage in vivo regenerates the active compound .

- Nanocarriers : Encapsulate the compound in PEGylated liposomes to enhance plasma half-life and target-specific delivery .

Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP and pKa : Use MarvinSketch or ACD/Labs to estimate partition coefficients and ionization states .

- Molecular dynamics : Run GROMACS simulations to predict conformational stability in aqueous vs. lipid environments .

Advanced: How can researchers validate the compound’s stereochemical purity after synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.